![molecular formula C21H13N3O2S B2432758 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione CAS No. 712322-99-1](/img/structure/B2432758.png)
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is a complex organic compound that features a unique combination of benzothiazole, pyridine, and isoindole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Isoindole Moiety: The isoindole ring can be formed by the reaction of phthalic anhydride with an amine, followed by cyclization.
Coupling Reactions: The benzothiazole and isoindole intermediates are then coupled using a suitable linker, such as a pyridine derivative, under basic or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-2-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.
5-(1,3-Benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)isoindole-1,3-dione: Similar structure but with a different position of the pyridine ring.
Uniqueness
5-(1,3-Benzothiazol-2-yl)-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1h-isoindole-1,3-dione is unique due to its specific combination of benzothiazole, pyridine, and isoindole moieties, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c25-20-15-8-7-14(19-23-17-5-1-2-6-18(17)27-19)10-16(15)21(26)24(20)12-13-4-3-9-22-11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXLVABBZDWUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)C(=O)N(C4=O)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
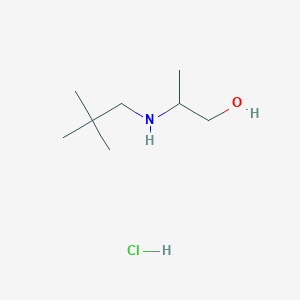
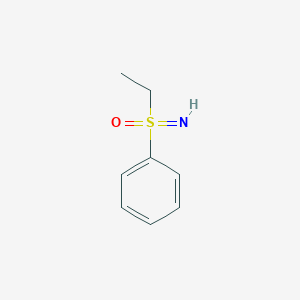
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432678.png)
![2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2432682.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2432684.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)
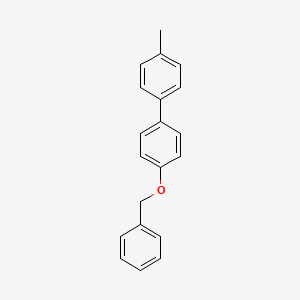
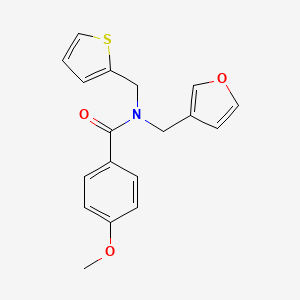
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)
![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)
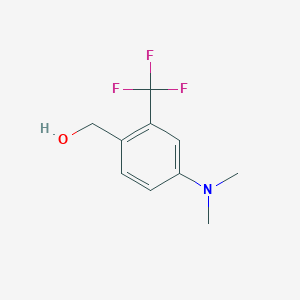
![N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2432695.png)
![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)
